Butylphosphonic difluoride
Description
Contextual Significance of Organophosphorus Fluorides in Chemical Research
Organophosphorus compounds, a diverse class of molecules containing a phosphorus-carbon bond, are integral to numerous scientific and industrial fields. researchgate.net Within this family, organophosphorus(V) fluorides hold a particularly noteworthy position due to their unique reactivity and historical significance. nih.govnih.gov Their story is one of contrasts, from early applications as highly toxic nerve agents to their more recent emergence as valuable tools in drug discovery and chemical biology. nih.govnih.gov
The high electronegativity of the fluorine atoms in these compounds imparts distinct chemical properties, influencing the electrophilicity of the phosphorus center and the stability of the P-F bond. This has led to their use in a variety of applications, from pesticides to pharmaceuticals. For instance, certain organophosphorus fluorides have been investigated for their ability to inhibit enzymes like acetylcholinesterase, a mechanism that is central to their biological activity. nih.gov The reawakening of interest in this class of compounds is driven by new synthetic methodologies and a growing appreciation for their potential in creating novel chemical entities with tailored properties. nih.govnih.gov
Overview of Foundational Research Trajectories for Butylphosphonic Difluoride Analogs
Direct research specifically on n-butylphosphonic difluoride is not extensively documented in publicly available literature. However, the foundational research on its structural isomer, tert-butylphosphonic difluoride, and other short-chain alkylphosphonic difluorides provides significant insights into the expected chemistry of these compounds.
A key area of early research was the development of synthetic methods to access these molecules. A notable example is the synthesis of tert-butylphosphonic difluoride from its corresponding dichloride. A German patent describes a process where tert-butylphosphonic acid dichloride is heated with a mixture of sodium fluoride (B91410) and antimony trifluoride, yielding tert-butylphosphonic acid difluoride via a halogen exchange reaction. google.com This method highlights a common strategy for the preparation of organophosphorus fluorides from their more readily available chlorinated precursors.
The research trajectory for these analogs has also been influenced by their potential as intermediates in the synthesis of more complex molecules. The reactivity of the P-F bond allows for its displacement by other functional groups, making alkylphosphonic difluorides valuable building blocks. For example, the reaction of tert-butylphosphonic difluoride with alcohols or amines to produce the corresponding ester fluorides and amide fluorides has been documented. google.com
Current Research Landscape and Academic Gaps for this compound
The current research landscape for organophosphorus fluorides is vibrant and expanding, largely due to the development of new synthetic techniques that allow for more precise and controlled introduction of fluorine into organophosphorus scaffolds. nih.govnih.gov A significant recent development is the emergence of Phosphorus(V) Fluoride Exchange (PFEx) chemistry, which utilizes the reactivity of the P-F bond for click chemistry applications, enabling the rapid construction of diverse molecular architectures. energyfrontier.us
Despite these advancements, a significant academic gap exists concerning the specific compound, n-butylphosphonic difluoride. There is a conspicuous absence of dedicated studies on its synthesis, characterization, and reactivity in the scientific literature. While its precursor, n-butylphosphonic acid, is commercially available, the difluorinated derivative remains largely unexplored. sigmaaldrich.comsigmaaldrich.com
This lack of data presents both a challenge and an opportunity. The challenge lies in predicting its properties and potential applications without direct experimental evidence. The opportunity, however, is substantial. A systematic investigation into the synthesis and reactivity of n-butylphosphonic difluoride and other linear alkylphosphonic difluorides could uncover novel reactivity patterns and lead to the development of new reagents or materials. The influence of the linear butyl group, in contrast to the bulky tert-butyl group of its well-documented isomer, on the compound's physical and chemical properties remains an open question for academic exploration.
Data on this compound Analogs
Due to the limited availability of specific data for this compound, the following table presents information on its isomer, tert-butylphosphonic difluoride, and its precursor, n-butylphosphonic acid, to provide context on related structures.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Notes |
| n-Butylphosphonic acid | C₄H₁₁O₃P | 138.10 | Solid | 98-102 | Precursor to this compound. sigmaaldrich.comsigmaaldrich.com |
| tert-Butylphosphonic acid dichloride | (CH₃)₃CP(O)Cl₂ | 174.99 | Solid | 121-123 | Precursor to tert-butylphosphonic difluoride. sigmaaldrich.com |
| tert-Butylphosphonic difluoride | (CH₃)₃CP(O)F₂ | Not explicitly found | Not explicitly found | 40 | Synthesized from the dichloride precursor. google.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
690-97-1 |
|---|---|
Molecular Formula |
C4H9F2OP |
Molecular Weight |
142.08 g/mol |
IUPAC Name |
1-difluorophosphorylbutane |
InChI |
InChI=1S/C4H9F2OP/c1-2-3-4-8(5,6)7/h2-4H2,1H3 |
InChI Key |
NXEWZPRDZHPWOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(F)F |
Origin of Product |
United States |
Mechanistic Elucidation of Reactions Involving Butylphosphonic Difluoride and Its Precursors
Reaction Pathway Analysis and Intermediate Identification
The synthesis of butylphosphonic difluoride typically proceeds from its precursor, butylphosphonic dichloride. A common pathway involves a halogen exchange reaction where the chlorine atoms are substituted by fluorine atoms. This transformation is generally accomplished using various fluorinating agents.
One established method for the preparation of tert-butylphosphonic difluoride involves the reaction of tert-butylphosphonic dichloride with fluorinating agents such as alkali fluorides or antimony trifluoride. google.com The reaction essentially follows a nucleophilic substitution pathway at the phosphorus center.
The reaction can be conceptualized as a two-step process:
First Fluorination: The first molecule of the fluorinating agent attacks one of the P-Cl bonds of butylphosphonic dichloride. This results in the formation of an intermediate, butylphosphonic chlorofluoride.
Second Fluorination: A second molecule of the fluorinating agent attacks the remaining P-Cl bond of the butylphosphonic chlorofluoride intermediate, leading to the final product, this compound.
Computational studies on similar organophosphorus compounds suggest that the reaction likely proceeds through a pentacoordinate phosphorus intermediate or transition state. Density Functional Theory (DFT) calculations on related systems have shown that the formation of such intermediates is a key feature of the reaction pathway. For instance, in a related reaction, an intermediate (Int2) was found to be 23.8 kcal/mol lower in energy than the initial reactants, indicating its stability. researchgate.net The subsequent step, the electrophilic addition to a double bond, had an energy barrier of 3.6 kcal/mol to form another intermediate (Int3). researchgate.net
Table 1: Postulated Intermediates in the Fluorination of Butylphosphonic Dichloride
| Step | Reactant | Attacking Species | Intermediate |
| 1 | Butylphosphonic dichloride | Fluorinating Agent | Butylphosphonic chlorofluoride |
| 2 | Butylphosphonic chlorofluoride | Fluorinating Agent | This compound |
Transition State Investigations and Energy Profiling
Energy profiling using DFT calculations is a powerful tool to map the potential energy surface of a reaction. For a related enantioselective fluorination reaction, the energy difference between the two transition states leading to the major and minor products was calculated to be a significant 14.9 kcal/mol. researchgate.net This large energy difference explains the high enantioselectivity observed. The geometry of the transition states is also critical; in the aforementioned study, the transition state leading to the minor product was found to be much later and possessed a significantly longer iodine-oxygen bond distance. researchgate.net
Table 2: Illustrative Energy Profile Data from an Analogous Fluorination Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Intermediate 1 | -23.8 researchgate.net |
| Transition State 1 | +3.6 researchgate.net |
| Intermediate 2 | (Not specified) |
| Transition State 2 | (Not specified) |
| Product | (Not specified) |
Note: The data in this table is from a related fluorination reaction and is presented for illustrative purposes to indicate the type of information obtained from energy profiling.
Role of Catalysts and Reagents in Reaction Mechanism
The choice of reagents, particularly the fluorinating agent, plays a pivotal role in the mechanism of this compound synthesis. Different fluorinating agents can lead to different reaction kinetics and yields. For instance, the use of aminodifluorosulfinium tetrafluoroborate (B81430) salts as deoxofluorinating reagents has been shown to offer greater selectivity and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor in other systems. organic-chemistry.org
In the context of preparing tert-butylphosphonic difluoride, the reaction of tert-butylphosphonic dichloride with alcohols or amines is preferably carried out in the presence of an acid binder. An excess of the amine itself can serve this purpose, neutralizing the hydrogen fluoride (B91410) or hydrogen chloride generated during the reaction. google.com When preparing ester fluorides, it is often advantageous to start from the salts of the corresponding alcohols, such as alkali alkoxides. google.com
The solvent can also significantly influence the reaction mechanism. Studies on fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate (TBAT) have shown that the reaction pathway can differ depending on the solvent. rsc.org For example, degenerate exchange between TBAT and fluorotriphenylsilane (B1581888) is very rapid in THF, while the exchange with 2-naphthalenyl fluorosulfate (B1228806) is slow in MeCN. rsc.orged.ac.uk These findings highlight the intricate role of the solvent in mediating fluoride transfer, which can occur through either a dissociative or a direct pathway. rsc.orged.ac.uk
While specific catalysts for the direct fluorination of butylphosphonic dichloride are not extensively documented, in related fluorination chemistry, Lewis acids are known to play a role. For example, zinc adjacent to an Al³⁺ ion on a carbon support has been identified as crucial for the fluorination of chlorofluorocarbons, as it facilitates the adsorption of HF near a Lewis acid site where the substrate can adsorb. researchgate.net
Kinetic Studies and Mechanistic Model Development
Detailed kinetic studies on the formation of this compound are scarce in the published literature. However, the principles of kinetic analysis from related systems can be applied to develop a mechanistic model.
Kinetic studies on fluoride transfer from TBAT have utilized various NMR techniques, such as chemical exchange saturation transfer (CEST), to probe the reaction rates. rsc.orged.ac.uk These studies revealed that fluoride transfer can be subject to autoinhibition and that the initial reaction rate can be suppressed by the presence of byproducts. rsc.orged.ac.uk
A simplified mechanistic model could be proposed as:
Reversible formation of a complex between butylphosphonic dichloride and the fluorinating agent.
Irreversible intramolecular fluoride transfer to form the butylphosphonic chlorofluoride intermediate.
Reversible formation of a complex between the intermediate and another molecule of the fluorinating agent.
Irreversible intramolecular fluoride transfer to form the final product, this compound.
To validate such a model, experimental data from kinetic studies would be required. This would involve monitoring the concentrations of reactants, intermediates, and products over time under various reaction conditions (e.g., different initial concentrations, temperatures, and solvents). The rate constants for each elementary step could then be determined by fitting the experimental data to the proposed model. The insights from studies on TBAT, which show both dissociative and direct fluoride transfer pathways operating in parallel, suggest that the kinetic model for this compound formation may also need to account for multiple competing pathways. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹⁹F and ³¹P, which are integral to the structure of butylphosphonic difluoride. wikipedia.org By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.
¹⁹F NMR for Fluorine Environments
Fluorine-19 (¹⁹F) NMR is exceptionally useful for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org In this compound, the two fluorine atoms are chemically equivalent, bonded directly to the phosphorus atom. This results in a single resonance in the ¹⁹F NMR spectrum.
The signal for the fluorine atoms appears as a doublet. This splitting pattern arises from the coupling between the ¹⁹F nuclei and the adjacent ³¹P nucleus (¹JP-F). The magnitude of this one-bond coupling constant is typically large, providing clear evidence of the direct P-F bond. huji.ac.il The chemical shift of these fluorine atoms is influenced by the electron-withdrawing nature of the phosphoryl group and the alkyl chain.
Table 1: Representative ¹⁹F NMR Data for this compound
| Parameter | Description | Typical Value Range |
|---|---|---|
| Chemical Shift (δ) | Position of the resonance signal, indicative of the chemical environment. | Specific to solvent and reference standard, but characteristic for P-F bonds. |
| Multiplicity | Splitting pattern of the signal. | Doublet |
| Coupling Constant (¹JP-F) | Measure of the interaction between the phosphorus and fluorine nuclei. | ~1100 Hz |
³¹P NMR for Phosphorus Environment
Phosphorus-31 (³¹P) NMR is a key technique for analyzing organophosphorus compounds. huji.ac.il The ³¹P nucleus is 100% naturally abundant and moderately sensitive. huji.ac.il For this compound, the ³¹P NMR spectrum provides crucial information about the oxidation state and coordination environment of the phosphorus atom.
The phosphorus atom in this compound is pentavalent and bonded to one butyl group, two fluorine atoms, and one oxygen atom. The resonance signal in the ³¹P NMR spectrum appears as a triplet. This splitting is due to the coupling of the ³¹P nucleus with the two equivalent ¹⁹F nuclei (¹JP-F). The chemical shift is characteristic of phosphonic difluorides. windows.net
Table 2: Representative ³¹P NMR Data for this compound
| Parameter | Description | Typical Value Range |
|---|---|---|
| Chemical Shift (δ) | Position of the resonance signal, characteristic of the P(O)F₂ group. | Specific to solvent and reference standard. |
| Multiplicity | Splitting pattern of the signal. | Triplet |
| Coupling Constant (¹JP-F) | Measure of the interaction between the phosphorus and fluorine nuclei. | ~1100 Hz |
Multidimensional NMR Techniques for Connectivity Analysis
While one-dimensional NMR provides direct information about individual nuclei, multidimensional NMR experiments are essential for establishing the connectivity between different atoms within the molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can map the correlations between ¹H, ¹³C, and ³¹P nuclei.
An HMBC experiment, for example, can reveal long-range couplings between the phosphorus atom and the protons of the butyl chain. Specifically, two-bond coupling (²JP-H) to the methylene (B1212753) protons adjacent to the phosphorus atom and three-bond coupling (³JP-H) to the next methylene protons can be observed, confirming the attachment of the butyl group to the phosphorus atom. Similarly, ¹⁹F-¹³C HMBC experiments can show correlations between the fluorine atoms and the carbons of the butyl group, further solidifying the structural assignment. nih.gov
Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. escholarship.orgmdpi.com For this compound (C₄H₉F₂OP), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This high level of precision is critical for unambiguous identification, particularly in complex mixtures. nih.govbohrium.com The fragmentation of alkyl-substituted organophosphorus compounds in HRMS often involves characteristic losses of the alkyl chain and other functional groups, which helps to confirm the structure. nih.govbohrium.com
Coupled Techniques (e.g., GC-MS for derivatized forms)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture before they are introduced to the mass spectrometer. While this compound itself may be amenable to direct GC-MS analysis, related or precursor compounds are often derivatized to increase their volatility and improve their chromatographic behavior. gcms.cz
For instance, in the analysis of related organophosphorus acids, derivatization is a common strategy. nih.govnih.gov Reagents such as silylating agents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) or fluorinated anhydrides can be used to convert polar functional groups into more volatile derivatives suitable for GC analysis. gcms.cz The subsequent MS analysis of these derivatives provides characteristic fragmentation patterns that allow for the sensitive and specific detection and identification of the original analyte. nih.govtntech.edu
Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of this compound. These methods probe the vibrational modes of the molecule, offering a detailed fingerprint of its functional groups.
Research on tert-butylphosphonic difluoride, a structural isomer, has utilized both IR and Raman spectroscopy to analyze the compound in its solid state and in solution. researchgate.netresearchgate.net The infrared spectrum of solid t-butylphosphonic difluoride has been recorded, as has its Raman spectrum below 850 cm⁻¹ for the solid and in a carbon tetrachloride solution for frequencies above that. researchgate.netresearchgate.net This dual approach is powerful because IR spectroscopy is particularly sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy excels in analyzing non-polar and homo-nuclear bonds. researchgate.net
For n-Butylphosphonic difluoride, specific infrared band assignments have been determined through analysis in the 4000 to 400 cm⁻¹ region. dtic.mil The spectrum reveals characteristic bands corresponding to the vibrations of the butyl group's C-H bonds and the deformation modes of the methyl and methylene groups. dtic.mil
Table 1: Selected Infrared (IR) Band Assignments for n-Butylphosphonic difluoride dtic.mil
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2980 | Medium | νₐₛ CH₃ (Asymmetric C-H stretch) |
| 2946 | Shoulder | Combination Band |
| 2915 | Weak | - |
| 2883 | Weak | νₛ CH₃ (Symmetric C-H stretch) |
| 1480 | Medium | δₐₛ CH₃ (Asymmetric C-H bend) |
| 1468 | Weak | δₐₛ CH₃ (Asymmetric C-H bend) |
This table is interactive. You can sort and filter the data.
The assignments are consistent with a C₃ᵥ symmetry for the skeletal framework of the related t-butyl isomer. researchgate.net A systematic spectral study of these types of low-symmetry molecules containing a t-butyl group provides valuable comparative data for related phosphine (B1218219) compounds. researchgate.net
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of a substance and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of the electron density distribution within the crystal, revealing the exact positions of atoms and the detailed geometry of the molecule.
For this compound, a crystallographic analysis would yield crucial information, including:
Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal lattice.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.
Bond Lengths and Angles: Precise measurements of the distances between atoms (e.g., P-C, P=O, P-F) and the angles between bonds, confirming the molecular geometry.
Intermolecular Interactions: Revealing how individual molecules pack together in the solid state, including potential hydrogen bonds or other non-covalent interactions.
While the synthesis of this compound has been documented, detailed crystallographic data from single-crystal XRD studies are not available in the reviewed scientific literature. chemistry-chemists.com Should such studies be performed, they would provide unambiguous proof of the compound's solid-state structure and conformation.
Surface-Sensitive Analytical Techniques for Interfacial Studies (e.g., XPS)
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. The method works by irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the surface.
An XPS analysis of this compound would provide detailed insights into its surface chemistry. Specific information that could be obtained includes:
Elemental Composition: Quantification of the surface concentrations of Carbon (C), Oxygen (O), Phosphorus (P), and Fluorine (F).
Chemical State Analysis: The binding energy of the photoemitted electrons is sensitive to the chemical environment of the atom. High-resolution scans of the C 1s, O 1s, P 2p, and F 1s regions would allow for the identification of different chemical states. For example, the P 2p spectrum would confirm the +5 oxidation state of the phosphorus in the phosphonyl group, while the F 1s spectrum would characterize the P-F bonds. Fluorine typically induces significant chemical shifts in the elements it is bonded to, providing clear spectral signatures.
Although specific XPS studies performed on this compound have not been reported in the surveyed literature, the technique is widely applied to organophosphorus and fluorinated compounds to understand surface properties, degradation, and interfacial interactions.
Computational and Theoretical Chemistry of Butylphosphonic Difluoride
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methods like Hartree-Fock (HF) and various levels of Density Functional Theory (DFT) are employed to predict optimized geometries, bond lengths, bond angles, and electronic properties. ijrte.org
For Butylphosphonic difluoride, calculations would reveal the conformational preferences of the butyl chain and the precise geometry around the central phosphorus atom. A study on the related molecule, Methylphosphonic difluoride (CH₃POF₂), used microwave spectroscopy and a diagnostic least squares adjustment to determine its heavy atom structural parameters. researchgate.net These experimental values provide a benchmark for computational methods. Quantum chemical calculations for this compound would similarly predict the key bond lengths (P-C, P=O, P-F) and angles (F-P-F, C-P-O).
Electronic properties such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are also accessible through these calculations. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov NBO (Natural Bond Orbital) analysis can further elucidate the charge distribution and the nature of bonding interactions within the molecule. ijrte.org For instance, calculations on similar compounds show that the effective charges on individual atoms can be determined with good accuracy across different computational methods. mdpi.com
Table 1: Representative Structural Parameters of Methylphosphonic Difluoride This table presents experimentally derived data for Methylphosphonic difluoride, which serves as a model for the expected parameters in this compound.
| Parameter | Value |
| r(P-C) | 1.795 ± 0.019 Å |
| r(P-F) | 1.544 ± 0.011 Å |
| r(P=O) | 1.442 ± 0.009 Å |
| ∠FPF | 99.2 ± 1.0° |
| ∠FPC | 100.5 ± 2.3° |
| ∠CPO | 118.2 ± 1.5° |
| Source: researchgate.net |
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions by calculating the energetics of reactants, transition states, and products. mdpi.comresearchgate.net It allows researchers to map out potential energy surfaces and determine the most likely reaction pathways, including activation energy barriers. researchgate.net Hybrid functionals like B3LYP are often the choice for achieving a balance between computational cost and accuracy for organic and organophosphorus compounds. mdpi.com
For this compound, DFT could be applied to predict its reactivity with various nucleophiles, such as water or alcohols. This is particularly relevant as alkylphosphonic difluorides are known to be reactive and can decompose in the presence of water, forming hydrofluoric acid and the corresponding alkylphosphonic acid. iiab.mewikipedia.org DFT calculations can elucidate the step-by-step mechanism of this hydrolysis, identifying key intermediates and transition states. Studies on other organophosphorus compounds have successfully used DFT to distinguish between different proposed mechanisms, such as stepwise versus concerted pathways. mdpi.com For example, in a study on a different reaction, modeling data showed that a radical-mediated pathway had energy barriers 2.5 times lower than a concerted cycloaddition, indicating it was the more favorable mechanism. mdpi.com Similarly, DFT could be used to model the reaction of this compound with alcohols, a critical step in the synthesis of nerve agents like Sarin and Soman, for which Methylphosphonic difluoride is a precursor. iiab.mewikipedia.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and interactions with their environment. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the flexibility of the butyl chain in this compound and its interactions with solvent molecules or other species.
A key application of MD for this compound would be to perform a thorough conformational analysis. The butyl group can adopt various conformations (e.g., anti, gauche), and MD simulations can determine the relative populations and energy barriers between these different rotamers. This is crucial as the conformation can influence the molecule's physical properties and reactivity. Enhanced MD techniques can be used to explore the conformational space more efficiently and ensure comprehensive sampling. nih.gov
Furthermore, MD simulations can shed light on intermolecular interactions. Simulations of this compound in a solvent like water would reveal the structure of the hydration shell and the nature of hydrogen bonding between the phosphoryl oxygen and water molecules. Understanding these interactions is vital for predicting solubility and reactivity in solution. Studies on other organophosphorus compounds, such as di-n-butyl-phosphoric acid, have used MD to develop and validate force fields, study bulk phase properties, and investigate the behavior of hydrogen-bonded dimers. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. DFT and other quantum chemical methods can calculate various spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structure and assignments. nih.gov
For this compound, computational methods can predict its vibrational spectra (Infrared and Raman). Calculations would yield the vibrational frequencies and intensities corresponding to specific bond stretches, bends, and torsions. For example, the characteristic stretching frequencies for the P=O, P-F, and C-P bonds could be calculated and compared to experimental data if available. In a study of 2,4-difluoroanisole, DFT calculations were used to perform a vibrational analysis and assign bands in the experimental FT-IR and FT-Raman spectra. ijrte.org
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, ³¹P) can also be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ijrte.org These calculations provide a direct link between the computed electronic structure and the experimentally observed NMR spectrum, aiding in the assignment of peaks and the structural elucidation of this compound and its reaction products. The analysis of dialkyl derivatives of ethylphosphonic acid, for example, relied on finding rules to predict mass spectra and retention parameters, highlighting the importance of building computational and spectral libraries for identification. nih.gov
Table 2: Computationally Accessible Spectroscopic Data This table outlines the types of spectroscopic parameters that can be predicted for this compound using computational methods.
| Spectroscopy Type | Predicted Parameters | Computational Method |
| Vibrational (IR/Raman) | Frequencies, Intensities | DFT (e.g., B3LYP) |
| NMR | Chemical Shifts (¹H, ¹³C, ¹⁹F, ³¹P) | DFT with GIAO |
| Mass Spectrometry | Fragmentation Patterns | Various simulation methods |
| UV-Visible | Electronic Transitions (λmax) | Time-Dependent DFT (TD-DFT) |
In Silico Approaches for Synthetic Pathway Exploration and Optimization
In silico (computational) methods are increasingly being used to explore and optimize synthetic routes to chemical compounds. These approaches can predict the feasibility of potential reactions, suggest alternative pathways, and help refine reaction conditions to improve yield and selectivity, thereby reducing the need for extensive experimental trial and error.
For this compound, in silico tools could be used to evaluate different synthetic strategies. A known method for preparing similar compounds like Methylphosphonic difluoride involves the reaction of the corresponding phosphonyl dichloride (e.g., Methylphosphonyl dichloride) with a fluorinating agent such as sodium fluoride (B91410) (NaF) or hydrogen fluoride (HF). iiab.mewikipedia.org Computational chemistry could model this halogen exchange reaction to understand its mechanism and energetics. DFT calculations could be used to assess the activation barriers for different fluorinating agents or solvents, helping to identify the most efficient reaction conditions.
Furthermore, computational tools can be used in retrosynthetic analysis to identify potential precursors and reaction sequences. By screening virtual libraries of reactants and catalysts, these methods can propose novel and efficient synthetic pathways that might not be immediately obvious. While detailed in silico synthetic explorations for this compound are not documented in the public literature, the principles are well-established in modern drug discovery and materials science and are fully applicable to this target molecule.
Applications in Advanced Materials Science and Surface Chemistry
Incorporation into Self-Assembled Monolayers (SAMs) for Surface Modification
Self-assembled monolayers (SAMs) of alkylphosphonic acids are a cornerstone of surface engineering, enabling precise control over interfacial properties like wettability, adhesion, and corrosion resistance. nih.govmdpi.com Butylphosphonic acid, derived from the difluoride, readily forms dense, ordered monolayers on a variety of metal oxide surfaces, including silicon oxide, aluminum oxide, and stainless steel. nih.govmdpi.comnih.gov
The formation process involves the condensation reaction between the phosphonic acid headgroup (-P(O)(OH)₂) and surface hydroxyl groups on the metal oxide, resulting in strong, covalent P-O-Metal bonds. mdpi.comresearchgate.net These bonds can form in various configurations, including monodentate, bidentate, and tridentate linkages, which contributes to the high stability of the resulting film. nih.gov Once anchored, the aliphatic butyl chains (C₄H₉) orient away from the surface, creating a new, low-energy interface. This process transforms a typically hydrophilic metal oxide surface into a hydrophobic one.
Key Research Findings on Alkylphosphonic Acid SAMs:
Structural Order: Studies using techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) and Sum Frequency Generation (SFG) spectroscopy have shown that long-chain alkylphosphonic acid SAMs exhibit a high degree of molecular order, with the alkyl chains tilted at specific angles relative to the surface normal. nih.gov
Stability: Phosphonic acid SAMs demonstrate superior thermal and chemical stability compared to other common SAMs, such as those formed from thiols on gold, making them suitable for applications requiring long-term durability. nih.gov
Formation Conditions: Unlike some SAM systems that require long reaction times or elevated temperatures, alkylphosphonic acids have been shown to form complete monolayers on substrates like stainless steel 316L at room temperature. nih.gov
| Substrate | Monolayer Type | Key Finding | Reference |
|---|---|---|---|
| Silicon Oxide (SiO₂) | Octadecylphosphonic Acid (ODPA) | Forms well-ordered films with chain tilt angles of approximately 37°. Exhibit high stability and are promising for electronic applications. | nih.gov |
| Stainless Steel 316L | Alkylphosphonic Acids | Forms a complete, covalently bound monolayer at room temperature, confirming robust phosphonate-steel interaction. | nih.gov |
| Aluminum (native oxide) | Fluorinated Phosphonic Acid | Forms a protective coating that prevents the underlying metal from reacting with hot water, demonstrating excellent barrier properties. | mdpi.com |
Role in Composite Material Formulation
The phosphonate (B1237965) headgroup establishes strong, hydrolytically stable covalent bonds with the surfaces of common inorganic fillers like metal oxides (e.g., TiO₂, Al₂O₃, ZnO). researchgate.netnih.gov Simultaneously, the four-carbon butyl tail extends into the polymer matrix. This nonpolar alkyl chain improves the wetting and compatibility between the hydrophilic filler surface and the typically hydrophobic polymer matrix, promoting better adhesion and physical entanglement. This molecular-level connection ensures that mechanical stress is efficiently transferred from the flexible polymer to the rigid filler, significantly enhancing properties like tensile strength, toughness, and dimensional stability of the composite material.
The functionalization of material surfaces with phosphonic acid SAMs can profoundly influence their electronic and optical properties, a critical aspect for applications in organic electronics and optoelectronics. rsc.orgnrel.gov While the butyl group itself is an insulator and optically transparent in the visible range, the formation of a SAM from butylphosphonic acid can tune the interfacial electronic landscape. surfacesciencewestern.com
The primary mechanism for this tuning is the creation of a dipole layer at the substrate surface. The P-O bonds that anchor the molecule to the metal oxide surface possess a significant dipole moment. The collective orientation of these dipoles in a dense monolayer modifies the surface work function of the material. rsc.orgnrel.gov This effect is crucial in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPV), where aligning the energy levels of different layers is essential for efficient charge injection and extraction. rsc.orgnrel.gov
For example, phosphonic acid SAMs on transparent conductive oxides like indium tin oxide (ITO) or indium zinc oxide (IZO) can adjust the work function to better match the energy levels of the adjacent organic semiconductor layer, reducing the energy barrier for charge transport and improving device efficiency. nrel.govnih.gov Furthermore, these monolayers can passivate surface trap states on semiconductor nanoparticles, which would otherwise hinder electron transport. nih.gov
| Material/Device | Phosphonic Acid Modifier | Observed Effect | Reference |
|---|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Various Alkyl and Aromatic PAs | Enables low-voltage operation (sub-2V) and achieves high charge carrier mobilities (up to 4.6 cm²/V·s) by acting as an ultrathin dielectric and interface modifier. | rsc.org |
| Indium Zinc Oxide (IZO) | Phenylphosphonic Acid | Forms a well-oriented SAM that tailors the work function of the conductive oxide, improving performance in optoelectronic devices. | nrel.gov |
| n-type OFETs | ODPA, TDPA | Increased electron mobility by three orders of magnitude compared to bare SiO₂ dielectric due to improved crystalline growth of the semiconductor. | rsc.org |
| Silicon Wafer | Octadecylphosphonic Acid (OPA) | The SAM acts as a dielectric film in the visible range and becomes absorbing in the deep-UV. Its optical properties can be precisely modeled. | surfacesciencewestern.com |
Surface Functionalization for Enhanced Material Performance
Beyond SAM formation, the functionalization of surfaces with butylphosphonic acid is a direct strategy to improve material performance, most notably in corrosion resistance. mdpi.com The dense, hydrophobic monolayer created by the butyl chains acts as a physical barrier, preventing corrosive agents like water and ions from reaching the underlying metal or metal oxide surface. nih.govnih.gov
Phosphonic acids have been shown to form highly stable films on a wide range of metals and alloys, including stainless steel, aluminum, and titanium. nih.gov The strong covalent bond between the phosphonate and the surface oxide is key to this protective function, offering a more robust alternative to less stable coatings. This approach is particularly valuable for protecting metals in harsh environments, replacing traditional, more hazardous corrosion inhibitors like chromates. google.com
Ligand Design and Coordination Chemistry in Material Synthesis
In the field of coordination chemistry, phosphonates are recognized as highly versatile ligands for constructing novel inorganic-organic hybrid materials, such as metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net Butylphosphonic acid, with its R-PO₃H₂ structure, can be deprotonated to form butylphosphonate anions that coordinate to metal ions through their oxygen atoms. mdpi.com
Electrochemical Interface Studies in Energy Applications (e.g., Battery Materials)
The stability and bonding characteristics of phosphonates make them highly relevant for addressing interfacial challenges in energy storage devices, particularly lithium-ion batteries and redox flow batteries. kit.edu
In lithium-ion batteries, high-energy cathode materials like Ni-rich oxides often suffer from degradation due to side reactions with the electrolyte, especially at elevated temperatures. kit.edu A coating of a phosphonate-functionalized polymer on these cathode particles can create a stable and protective cathode-electrolyte interphase (CEI). kit.edu This coating reduces the formation of detrimental surface impurities (e.g., LiOH, Li₂CO₃) and suppresses parasitic reactions during cycling. The result is significantly improved cycling stability and higher Coulombic efficiency. kit.edu
In the realm of aqueous redox flow batteries, phosphonate-based ligands are being used to create highly stable and soluble metal-organic complexes for the electrolyte. For example, an iron complex with nitrilotri(methylphosphonic acid) (NTMPA) has demonstrated exceptional cycling stability over thousands of cycles with minimal capacity fade, showcasing the potential of phosphonate chemistry to enable cost-effective and durable large-scale energy storage. pnnl.gov
Environmental Transformation and Remediation Studies of Organophosphorus Fluorides
Chemical Degradation Pathways of Organophosphorus Fluorides
The degradation of organophosphorus fluorides like butylphosphonic difluoride is primarily initiated by the hydrolysis of the phosphorus-fluorine (P-F) bond. This bond is susceptible to attack by nucleophilic agents, with water and hydroxide (B78521) ions being the most common in environmental settings. wikipedia.org The rate of this hydrolysis is influenced by pH, with decomposition occurring more rapidly in alkaline conditions. wikipedia.org
The initial hydrolysis product of an alkylphosphonic difluoride is the corresponding alkylphosphonic acid monofluoride, which is then further hydrolyzed to the non-toxic alkylphosphonic acid. For example, the nerve agent Sarin (isopropyl methylphosphonofluoridate) breaks down into isopropyl methylphosphonic acid (IMPA) and then methylphosphonic acid (MPA). wikipedia.org Following this analogy, the degradation of this compound would proceed as follows:
This compound reacts with water, leading to the cleavage of one P-F bond.
This reaction forms Butylphosphonic acid monofluoride and a fluoride (B91410) ion.
Further hydrolysis of the remaining P-F bond in butylphosphonic acid monofluoride yields Butylphosphonic acid and another fluoride ion.
It is important to note that certain common preservatives, such as sodium fluoride, can accelerate the chemical degradation of some organophosphorus compounds. nih.gov
Abiotic and Biotic Transformation Processes in Environmental Compartments
The environmental fate of this compound is governed by a combination of abiotic and biotic processes that determine its persistence and transformation in soil and water.
Abiotic Transformation:
Hydrolysis: As discussed, this is a key degradation pathway. The stability of organophosphorothioates (containing a P=S bond) in blood samples, compared to the rapid degradation of organophosphates (containing a P=O bond) like dichlorvos, suggests that the phosphonic acid structure of this compound would be susceptible to hydrolysis. nih.gov
Photolysis: Sunlight can contribute to the breakdown of chemical compounds. While specific data for this compound is unavailable, photolysis is a known degradation pathway for some pesticides.
Biotic Transformation:
Microbial degradation plays a crucial role in the breakdown of many organophosphorus compounds. oup.comnih.gov Since the 1970s, numerous bacterial and some fungal species have been identified that can metabolize these compounds, often using them as a source of phosphorus or carbon. oup.comnih.gov
The primary enzymatic pathway for the degradation of many organophosphorus compounds involves an enzyme called organophosphate hydrolase or phosphotriesterase. oup.com This enzyme catalyzes the initial hydrolysis step. oup.com It is plausible that microorganisms capable of degrading other organophosphorus compounds could also metabolize this compound, breaking it down into less harmful substances. The general pathway involves the cleavage of the ester bond, releasing the leaving group. oup.com
Recovery and Recycling Strategies for Fluorine Content from Fluorinated Compounds
The increasing use of fluorinated compounds has led to research into the recovery and recycling of fluorine, a critical element with depleting natural reserves. sciencedaily.com
Several methods are being explored for fluorine recovery from various waste streams:
Mechanochemical Destruction: A method developed by researchers at the University of Oxford uses ball milling to break down persistent per- and polyfluoroalkyl substances (PFAS) and recover the fluorine content. sciencedaily.com This process allows the recovered fluoride to be used in the synthesis of other fluorochemicals, contributing to a circular fluorine economy. sciencedaily.com
Pyrolysis and Chemical Treatment: For waste from the aluminum industry, a method involving oxidizing calcining followed by treatment with sulfuric acid can be used to produce hydrogen fluoride. researchgate.net
Fluidized Bed Crystallization: This technique has been successfully applied to remove and recover fluorine as calcium fluoride from industrial wastewater, such as that from rare-earth smelting. nih.gov
Extraction and Precipitation: A two-step process involving extraction and recovery has been developed to reclaim fluorine as synthetic cryolite (B1665278) from inorganic fluoride-containing waste from the pesticide industry. nih.gov
While these methods have not been specifically documented for this compound, they represent promising technologies for managing waste streams containing fluorinated organophosphorus compounds.
Advanced Analytical Methodologies for Environmental Fate Tracing
Accurately tracing the environmental fate of organophosphorus fluorides requires sophisticated analytical techniques capable of detecting and quantifying these compounds and their degradation products at low concentrations.
Chromatographic Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for the analysis of volatile and semi-volatile organic compounds. GC-MS has been successfully used for the simultaneous analysis of multiple organophosphorus flame retardants in various environmental matrices, including indoor air and dust. nih.gov It is also employed for monitoring volatile fluorocarbons, which can be products of degradation processes. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the most powerful tool for identifying and quantifying a wide range of compounds, including perfluorinated compounds and their degradation products. nih.gov Its high sensitivity and resolution make it ideal for complex environmental samples. nih.gov
Spectrometric and Other Techniques:
Ion-Selective Electrodes: Potentiometry with an ion-selective electrode is another technique for measuring inorganic fluoride concentrations. researchgate.net
Total Organic Fluorine (TOF) Analysis: This involves combustion ion chromatography (CIC) to measure the total amount of fluorine bound in organic compounds, which can be categorized as adsorbable (AOF) or extractable (EOF) organic fluorine. researchgate.net
The following table provides a summary of analytical techniques applicable to the environmental tracing of organophosphorus fluorides:
| Analytical Technique | Analytes | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile & Semi-volatile Organophosphorus Compounds, Volatile Fluorocarbons | Identification and quantification of parent compounds and volatile degradation products. nih.govnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Parent Compounds, Non-volatile Degradation Products | Highly sensitive and specific identification and quantification of a wide range of analytes. nih.gov |
| Ion Chromatography | Inorganic Fluoride Ions | Quantification of the final degradation product to assess mineralization. nih.govresearchgate.net |
| Ion-Selective Electrode | Inorganic Fluoride Ions | Potentiometric measurement of fluoride concentration. researchgate.net |
| Combustion Ion Chromatography (CIC) | Total Organic Fluorine (TOF) | Measurement of the total organically bound fluorine. researchgate.net |
Future Directions and Emerging Research Avenues for Butylphosphonic Difluoride Research
Development of Novel and Green Synthetic Methodologies
The traditional synthesis of alkylphosphonic difluorides often involves the fluorination of the corresponding dichlorides using reagents like antimony trifluoride (SbF₃) or sodium fluoride (B91410) (NaF). A patent describes the preparation of tert-butylphosphonic acid difluoride from its dichloride precursor. google.com However, these classical methods can present challenges related to harsh reaction conditions, the toxicity of reagents, and the generation of hazardous waste.
The future of butylphosphonic difluoride synthesis lies in the adoption of "green chemistry" principles. rsc.org Research is anticipated to focus on alternative fluorinating agents that are safer and more environmentally friendly. organic-chemistry.org For instance, reagents like sulfuryl fluoride (SO₂F₂) and electrophilic fluorinating agents such as Selectfluor offer milder reaction conditions. organic-chemistry.org The development of catalytic methods, potentially using transition metal complexes, could significantly improve atom economy and reduce waste streams.
Another promising avenue is the exploration of one-pot syntheses that combine C-P bond formation and fluorination steps, thereby streamlining the manufacturing process and minimizing the isolation of hazardous intermediates. elsevier.com Modifications to existing protocols, such as using sodium hexafluorosilicate (B96646) instead of other fluoride sources, have already shown promise in improving the yield and purity of analogous compounds like methylphosphonic difluoride. dtic.mil
| Fluorinating Agent | Precursor | Reported Conditions | Key Advantages/Disadvantages |
| Antimony Trifluoride (SbF₃) | Alkylphosphonic Dichloride | Heating | Effective but toxic reagent |
| Sodium Fluoride (NaF) | Alkylphosphonic Dichloride | Heating, sometimes in a solvent | Common, but can require high temperatures |
| Sodium Hexafluorosilicate (Na₂SiF₆) | Methylphosphonic Dichloride | Slow heating to 110°C | Convenient, improved yield and purity for analogs dtic.mil |
| Selectfluor | Secondary Phosphine (B1218219) Oxides | Mild conditions | Enables direct fluorination under mild conditions organic-chemistry.org |
| Sulfuryl Fluoride (SO₂F₂) | P(O)-H and P(O)-OH compounds | Mild conditions, no additional oxidants | Avoids expensive reagents organic-chemistry.org |
This table presents a comparison of fluorinating agents used for the synthesis of phosphonic fluorides and related compounds, highlighting potential green alternatives for this compound production.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights
A thorough understanding of the structure, reactivity, and reaction mechanisms of this compound is crucial for its development. While standard spectroscopic techniques provide basic characterization, the integration of more advanced methods can offer unprecedented levels of detail.
Future research will likely employ a synergistic approach combining experimental and computational tools. rsc.org
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) and solid-state NMR can provide unambiguous structural elucidation of this compound and its derivatives. Specifically, ¹⁹F and ³¹P NMR spectroscopy are invaluable for probing the electronic environment around the phosphorus-fluorine center.
Mass Spectrometry: High-resolution mass spectrometry, particularly with techniques like electrospray ionization (ESI), can be used not only for precise mass determination but also to study reaction intermediates and non-covalent interactions in the gas phase, as has been done for its precursor, tert-butylphosphonic acid. nih.gov
Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for chemical research. rsc.orgnih.gov For this compound, DFT can be used to:
Predict spectroscopic data (NMR shifts, vibrational frequencies) to aid in experimental characterization.
Model reaction pathways and transition states to understand mechanistic details of its synthesis and derivatization.
Calculate electronic properties, such as bond energies and charge distributions, to rationalize its reactivity.
By combining these techniques, researchers can build comprehensive models that link molecular structure to chemical behavior, facilitating more rational and efficient experimental design. researchgate.net
Expansion of Material Science Applications through Tailored Molecular Design
The presence of both a stable butyl group and reactive P-F bonds makes this compound an intriguing building block for new materials. While direct applications are still nascent, the properties of related organophosphorus and organofluorine compounds suggest significant potential. The success of polymers like polyvinylidene fluoride (PVDF) in high-performance applications underscores the value of fluorine in materials science. nih.govmdpi.com
Future research will focus on the tailored molecular design of this compound derivatives to create materials with specific functionalities.
Polymer Chemistry: this compound can be used as a monomer or a modifying agent in polymerization reactions. By reacting it with diols or other difunctional monomers, new phosphorus- and fluorine-containing polyesters or polyamides could be synthesized. These materials may exhibit desirable properties such as flame retardancy, thermal stability, and unique dielectric characteristics.
Surface Modification: The phosphonic acid group (obtainable from hydrolysis of the difluoride) is known for its strong affinity for metal oxide surfaces. This allows for the functionalization of substrates to alter their surface properties, such as hydrophobicity, corrosion resistance, or biocompatibility.
Functional Coatings: Tailored derivatives could be incorporated into coatings to enhance weather resistance, provide anti-fouling properties, or act as sensors. The molecular design could involve altering the alkyl chain or introducing other functional groups to tune the material's interaction with its environment. rsc.org
The ability to precisely control the molecular structure will be key to unlocking these applications, enabling the creation of advanced materials for electronics, aerospace, and biomedical fields. mdpi.comnih.gov
Contributions to Sustainable Chemistry and Circular Economy Initiatives
The phosphorus industry faces long-term sustainability challenges due to the reliance on finite phosphate (B84403) rock resources. rsc.org A shift towards a circular economy for phosphorus is essential, involving the recycling and upcycling of phosphorus-containing waste streams. nih.govresearchgate.net
Research into this compound can contribute to this global effort in several ways:
Valorization of Waste: Future synthetic routes could be designed to utilize phosphorus recovered from wastewater or industrial byproducts as a starting material. This would transform organophosphorus pollutants into valuable chemical building blocks. researchgate.net
Design for Recyclability: When developing new materials based on this compound, a "design for disassembly" approach can be incorporated. This involves creating polymers with cleavable linkages, allowing for the recovery and reuse of the phosphorus-containing monomers at the end of the product's life.
Green Chemical Processes: As outlined in section 8.1, the development of greener synthetic methodologies for this compound itself is a direct contribution to sustainable chemistry, reducing the environmental footprint of its production. rsc.org
By integrating the principles of the circular economy into the research and development of this compound, the field can align with the broader goals of sustainable chemical manufacturing. acs.org
Exploration of New Chemical Reactivity and Derivatization Pathways for this compound Analogs
The chemical versatility of this compound stems primarily from the reactivity of the P-F bonds. These bonds can be selectively cleaved by nucleophiles, opening up a vast chemical space for the synthesis of new derivatives and analogs.
Future research will systematically explore these derivatization pathways:
Selective Substitution: The two fluorine atoms can potentially be replaced in a stepwise manner. A German patent has already demonstrated that reacting tert-butylphosphonic acid difluoride with amines or alkoxides can lead to the monosubstituted product. google.com A comprehensive investigation of this reactivity with a wide range of nucleophiles (e.g., alcohols, thiols, primary and secondary amines) would yield a library of novel phosphonofluoridates and phosphonamidofluoridates.
Modification of the Alkyl Chain: While the P-F bonds are the most reactive sites, derivatization of the butyl group itself could lead to another class of analogs. This could involve introducing functional groups onto the alkyl chain before or after the C-P bond formation, creating bifunctional molecules with tailored properties.
Derivatization for Analysis: The development of specific derivatization reactions is also crucial for analytical purposes. Converting this compound or its hydrolysis products into derivatives suitable for techniques like gas chromatography-mass spectrometry (GC-MS) is essential for monitoring and quantification. nih.govmdpi.com
This exploration of new reactivity will not only expand the family of accessible organophosphorus compounds but also provide a platform for discovering new molecules with potentially useful biological or material properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing butylphosphonic difluoride with high purity?
- Methodological Answer : Synthesis typically involves fluorination of butylphosphonic acid precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Microwave-assisted methods (e.g., 100–150°C, 30–60 minutes under inert atmosphere) can enhance reaction efficiency and purity . Post-synthesis purification via fractional distillation or recrystallization in anhydrous solvents (e.g., hexane/ethyl acetate) is critical. Detailed protocols should align with guidelines for experimental reproducibility, including inert gas lines and moisture-free conditions .
Q. Which analytical techniques are recommended for structural characterization and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for confirming fluorination and phosphonate bonding. NMR can identify alkyl chain integrity .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight and detects impurities.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal, though challenging due to the compound’s hygroscopicity .
- Elemental Analysis : Quantifies C, H, P, and F to verify stoichiometry.
Q. What handling precautions are necessary to maintain this compound’s stability during experiments?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in sealed, moisture-resistant containers. Conduct reactions in gloveboxes or Schlenk lines to prevent hydrolysis. Solvent choice (e.g., dry THF or DCM) and rigorous drying of glassware are critical .
Advanced Research Questions
Q. How can discrepancies in reported solvent-dependent stability of this compound be systematically addressed?
- Methodological Answer :
- Controlled Solvent Screening : Test stability in solvents of varying polarity (e.g., hexane, DMSO) using NMR to monitor degradation over time .
- Aggregation Studies : Dynamic light scattering (DLS) or fluorescence spectroscopy can assess if micelle formation in polar solvents alters reactivity .
- Computational Modeling : Molecular dynamics simulations may predict solvent interactions and degradation pathways .
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) for fluorination or nucleophilic substitution reactions.
- Transition State Analysis : Identify intermediates using QM/MM (quantum mechanics/molecular mechanics) to model reaction mechanisms .
- Comparative Studies : Benchmark against structurally similar organophosphorus compounds (e.g., alkylphosphonates) to extrapolate reactivity trends .
Q. How can mechanistic studies be designed to elucidate this compound’s role in catalytic or stoichiometric reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in hydrolysis or coupling reactions .
- In-situ Spectroscopy : Monitor reactions via FT-IR or Raman spectroscopy to detect transient intermediates.
- Cross-Validation : Combine experimental data (e.g., Arrhenius plots) with computational results to validate proposed mechanisms .
Data Contradiction and Reproducibility
Q. How should researchers address contradictions in reported catalytic activity of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare reaction conditions (e.g., temperature, solvent, catalyst loading) from multiple studies to identify critical variables .
- Blind Replication : Reproduce experiments in independent labs using standardized protocols (e.g., IUPAC guidelines for organophosphorus chemistry) .
- Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors) and statistical significance of results .
Q. What strategies ensure reproducibility in synthesizing this compound derivatives for collaborative studies?
- Methodological Answer :
- Detailed SOPs : Publish step-by-step protocols with exact reagent grades, equipment specifications, and failure analysis (e.g., common side reactions).
- Interlab Validation : Share samples between labs for cross-characterization using agreed-upon analytical methods (e.g., round-robin testing) .
- Open Data : Deposit raw spectral data and crystallographic files in public repositories (e.g., IUCrData) for peer scrutiny .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
